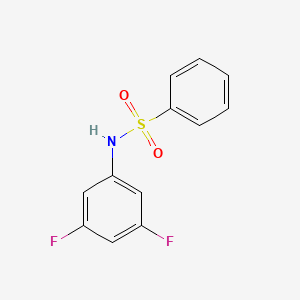

N-(3,5-difluorophenyl)benzenesulfonamide

Vue d'ensemble

Description

N-(3,5-difluorophenyl)benzenesulfonamide is a chemical compound of interest in various fields of chemistry and pharmacology due to its unique structure and potential biological activities. The compound belongs to the class of sulfonamides, characterized by the sulfonamide functional group attached to an aromatic ring, which in this case is further substituted with fluorine atoms at specific positions.

Synthesis Analysis

The synthesis of N-(3,5-difluorophenyl)benzenesulfonamide derivatives typically involves the reaction between aniline derivatives and benzenesulfonyl chloride in an aqueous basic medium. The process may yield a variety of sulfonamide derivatives, depending on the substituents on the aniline and the reaction conditions employed. Such reactions often aim to explore the antibacterial, anti-enzymatic, and hemolytic activities of the synthesized compounds, indicating their potential for further pharmacological studies (Abbasi et al., 2016).

Molecular Structure Analysis

The molecular structure of N-(3,5-difluorophenyl)benzenesulfonamide and related compounds can be elucidated using techniques like X-ray crystallography, which reveals the arrangement of atoms within the molecule and the spatial orientation of the substituents. This information is crucial for understanding the compound's chemical behavior and its interaction with biological targets. For instance, studies have shown the importance of π–π interactions and hydrogen-bonding in the crystal structures of sulfonamide derivatives, contributing to their stability and reactivity (Mohamed-Ezzat et al., 2023).

Applications De Recherche Scientifique

Antibacterial and Enzymatic Inhibition Properties

N-(3,5-difluorophenyl)benzenesulfonamide derivatives exhibit noteworthy antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds also show potential as α-glucosidase inhibitors, a characteristic beneficial for managing diabetes and obesity-related disorders. For instance, certain derivatives demonstrated significant inhibition of α-glucosidase enzyme, comparable to the standard drug acarbose (Abbasi et al., 2016).

Antiproliferative and Anticancer Activities

N-(3,5-difluorophenyl)benzenesulfonamide derivatives have shown promising antiproliferative activity against various cancer cell lines. Some derivatives, such as 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, exhibited high antiproliferative activity against breast cancer and neuroblastoma cell lines (Motavallizadeh et al., 2014).

Enzyme Inhibition

These compounds have been studied for their inhibitory effects on various enzymes. For instance, a series of derivatives demonstrated significant inhibition against human carbonic anhydrase I and II enzymes, as well as acetylcholinesterase, indicating their potential use in treating conditions like glaucoma, neurological disorders, and possibly Alzheimer's disease (Yamali et al., 2020).

Photodynamic Therapy Applications

N-(3,5-difluorophenyl)benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy, particularly in cancer treatment. For example, derivatives like zinc phthalocyanine substituted with these compounds showed high singlet oxygen quantum yield, which is crucial for the effectiveness of Type II photodynamic therapy (Pişkin et al., 2020).

Drug Development for Treating Pulmonary Disorders

Some derivatives have been investigated for their utility in treating idiopathic pulmonary fibrosis and cough. The broad spectrum of phosphatidylinositol 3-kinase inhibitors that include these compounds shows promise in this therapeutic area (Norman, 2014).

Orientations Futures

The future directions for N-(3,5-difluorophenyl)benzenesulfonamide could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted on its safety and potential applications in various fields .

Mécanisme D'action

Target of Action

The primary target of N-(3,5-difluorophenyl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

N-(3,5-difluorophenyl)benzenesulfonamide interacts with its target, Carbonic Anhydrase 2, by inhibiting its activity

Propriétés

IUPAC Name |

N-(3,5-difluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2S/c13-9-6-10(14)8-11(7-9)15-18(16,17)12-4-2-1-3-5-12/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBSEXXITJYDDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

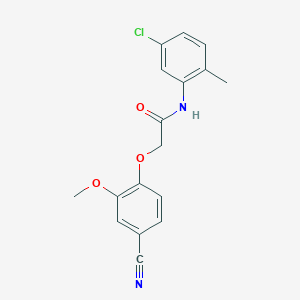

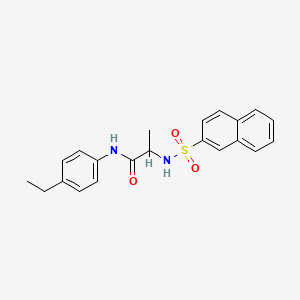

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B4234906.png)

![3-[5-hydroxy-5-(3-methoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4234909.png)

acetyl]amino}methyl)benzoate](/img/structure/B4234913.png)

![4-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]benzamide](/img/structure/B4234920.png)

![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4234923.png)

![1-methyl-3-[(1-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4234936.png)

![3-cyclopentyl-11-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4234943.png)

![1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4234951.png)

![N-{3-[(4-fluorobenzoyl)amino]propyl}isonicotinamide](/img/structure/B4234959.png)

![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B4234965.png)

![N-[3-(acetylamino)phenyl]-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4234979.png)

![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4234980.png)